molecular formula C9H8N2O3S B2484594 2-oxo-1,2-dihydroquinoline-6-sulfonamide CAS No. 855766-77-7

2-oxo-1,2-dihydroquinoline-6-sulfonamide

Cat. No.: B2484594
CAS No.: 855766-77-7
M. Wt: 224.23
InChI Key: OOLIMCWDWFKSJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-1,2-dihydroquinoline-6-sulfonamide typically involves the reaction of quinoline derivatives with sulfonamide groups under specific conditions. One common method involves the use of quinoline-2-one as a starting material, which is then reacted with sulfonamide reagents in the presence of catalysts such as sodium ethoxide . The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-oxo-1,2-dihydroquinoline-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like ethanol or acetonitrile under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions include quinoline-6-sulfonic acid derivatives, amine derivatives, and various substituted quinoline compounds.

Scientific Research Applications

2-oxo-1,2-dihydroquinoline-6-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-1,2-dihydroquinoline-6-sulfonamide involves its interaction with specific molecular targets and pathways. For example, as a diuretic agent, it inhibits the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine production. This action is mediated through its binding to specific ion channels and transporters in the renal tubules.

Comparison with Similar Compounds

Similar Compounds

    2-oxoquinoline-6-sulfonamide: Similar in structure but lacks the dihydro component.

    N-benzyl-1,4-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide: Contains additional benzyl and methyl groups, which may alter its chemical properties and biological activities.

Uniqueness

2-oxo-1,2-dihydroquinoline-6-sulfonamide is unique due to its specific combination of the quinoline core with the sulfonamide group, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-oxo-1H-quinoline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c10-15(13,14)7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLIMCWDWFKSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C=C1S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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